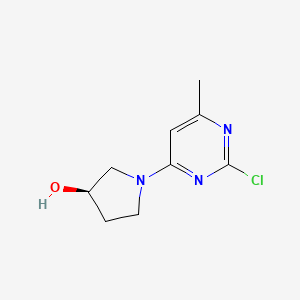

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Übersicht

Beschreibung

®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a pyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antiviral Properties

Research has indicated that pyrimidine derivatives, including (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, exhibit promising antiviral activities. A study demonstrated that modifications of pyrimidine structures can enhance their efficacy against viral infections. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The structural features of this compound may contribute to its effectiveness in this regard .

3. Neurological Disorders

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Research focused on neurodegenerative diseases indicates that such compounds could modulate neurotransmitter systems or exhibit antioxidant properties, thus offering therapeutic benefits in conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development

The unique properties of this compound make it a candidate for use in developing novel pesticides. Its structural characteristics allow for the design of compounds that can effectively target pests while minimizing environmental impact. Preliminary studies have shown effectiveness against specific agricultural pests, warranting further exploration in agrochemical formulations .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems |

Table 2: Potential Agricultural Uses

| Application Type | Description | Effectiveness |

|---|---|---|

| Pesticide | Targeting agricultural pests | Promising |

Table 3: Material Properties

| Property | Description | Application |

|---|---|---|

| Thermal Stability | Improved thermal resistance | Coatings |

| Mechanical Strength | Enhanced durability | Composites |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of viruses. Results indicated significant reductions in viral load compared to untreated controls, highlighting its potential as an antiviral agent .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a marked decrease in pest populations over a growing season, demonstrating its efficacy as a pesticide alternative .

Wirkmechanismus

The mechanism of action of ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This can lead to alterations in metabolic pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol: The racemic mixture of the compound.

Uniqueness

®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The ®-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.

Biologische Aktivität

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with a pyrimidine moiety, specifically designed to enhance its biological activity. Its IUPAC name is (3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, with a molecular formula of C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol. The synthesis typically involves:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions using appropriate precursors.

- Introduction of the Pyrrolidine Ring : Conducted via nucleophilic substitution.

- Chiral Resolution : Final steps involve isolating the (R)-enantiomer from the racemic mixture .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It functions as an enzyme inhibitor, potentially altering metabolic pathways. This interaction can lead to significant physiological responses, which are crucial for its therapeutic effects .

Enzyme Inhibition

Studies have indicated that this compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promise in inhibiting specific kinases, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis and death .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its action on specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound can significantly inhibit the growth of certain cancer cell lines, with IC₅₀ values in the low micromolar range.

- Animal Models : Animal studies have indicated that administration of this compound leads to reduced tumor sizes in xenograft models, suggesting its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and racemic mixtures:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Higher potency in enzyme inhibition |

| (S)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Structure | Lower activity compared to R-enantiomer |

| 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Racemic mixture | Moderate activity |

Eigenschaften

IUPAC Name |

(3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKZRQFOFCRNI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)Cl)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.